molecular formula C17H23NO3 B194438 Atropine CAS No. 51-55-8

Atropine

Cat. No. B194438
CAS RN: 51-55-8
M. Wt: 289.4 g/mol
InChI Key: RKUNBYITZUJHSG-ADTLFGHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atropine is a cholinergic muscarinic antagonist . It works by blocking the chemical acetylcholine, including excess acetylcholine caused by organophosphorus poisoning . Atropine is a muscarinic antagonist indicated for temporary blockade of severe or life-threatening muscarinic effects . It occurs naturally in belladonna (Atropa belladonna), from which the crystalline compound was first prepared in 1831 .


Synthesis Analysis

Atropine can be synthesized by the reaction of tropine with tropic acid in the presence of hydrochloric acid . The biosynthesis of atropine starting from L-Phenylalanine first undergoes a transamination forming phenylpyruvic acid which is then reduced to phenyl-lactic acid .


Molecular Structure Analysis

Atropine is a synthetically-derived form of the endogenous alkaloid isolated from the plant Atropa belladonna . It functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation .


Chemical Reactions Analysis

Atropine is used as a muscle relaxant that inhibits nerve responses . A study has been carried out on the chemical kinetics of the hydroxyl ion catalyzed hydrolysis of atropine in solution . The mechanism of this hydrolysis has been shown to consist of two reactions, the effect of each being governed by the hydroxyl ion concentration .


Physical And Chemical Properties Analysis

Atropine is a poisonous crystalline substance belonging to a class of compounds known as alkaloids and used in medicine . It is a synthetically-derived form of the endogenous alkaloid isolated from the plant Atropa belladonna .

Scientific Research Applications

  • Myopia Treatment and Prevention :

    • Atropine is effective in slowing down myopia progression in adolescents and animal models, with studies revealing alterations in retinal proteins and signaling pathways like EIF2, glycolysis, and dopamine secretion (Zhu et al., 2022).
    • It has been used for over a century to arrest myopia progression, with evidence supporting its safety and efficacy at various concentrations, including as low as 0.01% (Galvis et al., 2016).
  • Pharmacological Investigations :

    • Atropine's effects on myopia development have been studied through intravitreal and systemic administration in animal models, showing dose-dependent inhibition of myopia and suggesting an impact on scleral chondrocytes (Diether et al., 2007).
    • A GC/MS method was developed for determining atropine levels in serum samples, especially in cases of anticholinesterase poisoning, highlighting its role in clinical toxicology (Papoutsis et al., 2012).
  • Homeopathic Medicine :

    • Atropine in high dilutions (HDs) is used in homeopathic medicine. Its physicochemical properties were analyzed, showing formation of aggregates and changes in electromagnetic properties, which may have therapeutic advantages in minimizing cytotoxic effects (Cruces-García et al., 2020).
  • Proteomic Analysis in Myopia Research :

    • Atropine's impact on myopic retina was studied using proteomic analysis, revealing involvement of GABA transporters and suggesting a role for GABAergic signaling in antimyopic effects (Barathi et al., 2014).
  • Forensic Electrochemistry :

    • Atropine detection in beverages was achieved using 3D-printed graphene-polylactic acid electrodes, demonstrating the potential of 3D printing in forensic electrochemistry for on-site determination of atropine in cases of poisoning (João et al., 2021).
  • Gene Analysis in Corneal Epithelial Cells :

    • Novel genes potentially involved in the effects of low dose atropine on corneal epithelial cells were identified using next-generation sequencing and bioinformatics, offering insights into therapeutic strategies for corneal treatment (Chang et al., 2019).
  • Cardiac Contractility Enhancement :

    • Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4, providing new insights into its cardiac effects beyond muscarinic receptor antagonism (Perera et al., 2017).
  • Cytotoxicity in Corneal Cells :

    • Atropine's cytotoxicity to human corneal endothelial cells was studied, revealing its potential to induce apoptosis via a mitochondrion-dependent signaling pathway, which is important for its cautious use in clinical settings (Wen et al., 2016).
  • Cancer Research :

    • Atropine was found to be a suppressor of epithelial–mesenchymal transition (EMT) in drug-resistant breast cancer cells, suggesting its potential use in combination with other drugs to reduce stemness in cancer therapy (Ahmed et al., 2022).

Safety And Hazards

High doses of atropine may cause palpitation, dilated pupils, difficulty swallowing, hot dry skin, thirst, dizziness, restlessness, tremor, fatigue and ataxia . Toxic doses of atropine lead to restlessness and excitement, hallucinations, delirium and coma .

Future Directions

Atropine carries FDA indications for anti-sialagogue/anti-vagal effect, organophosphorus/muscarinic poisoning, and bradycardia . It was originally synthesized from the plant Atropa belladonna, which is where the drug derives its name . While atropine can be used independently for anti-salivation effects, it is not formally recommended for routine use in controlled airways, though it can be used off-label for minimizing secretions in the intubated patient .

properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUNBYITZUJHSG-PJPHBNEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020113, DTXSID601141720
Record name Atropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4), Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/, Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/, Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/, 1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids, Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether, In water, 2,200 mg/l @ 25 °C
Record name SID11533003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Atropine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00572
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATROPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Atropine binds to and inhibits muscarinic acetylcholine receptors, competitively blocking the effects of acetylcholine and other choline esters. It acts as a reversible non-specific antagonist of muscarinic receptors, showing affinity for the M1, M2, M3, M4 and M5 receptor subtypes. Atropine antagonizes the effects of acetylcholine on tissues innervated by postganglionic cholinergic nerves, such as smooth muscle, cardiac tissue, exocrine glands and the central nervous system. Also, it acts in less innervated smooth muscle that responds to endogenous acetylcholine. The actions of atropine can be overcome by increasing the concentration of acetylcholine at receptor sites (for instance, the use of anticholinesterase agents that inhibit the hydrolysis of acetylcholine)., Atropine... competes with ACh & other muscarinic agonists for a common binding site on the muscarinic receptor. The binding site for competitive antagonists & acetylcholine is in a cleft predicted to be formed by several of the receptor's 7 transmembrane helices, as shown recently for the position of retinol in the mammalian rhodopsin structure. An aspartic acid present in the N-terminal portion of the third transmembrane helix of all 5 muscarinic receptor subtypes is believed to form an ionic bond with the cationic quaternary nitrogen in acetylcholine & the tertiary or quaternary nitrogen of the antagonists., ATROPINE...(IS A) SELECTIVE ANTAGONIST OF MUSCARINIC AGENTS AT CORRESPONDING RECEPTORS OF SMOOTH & CARDIAC MUSCLE & EXOCRINE GLAND CELLS. THIS ANTAGONISM IS SO SELECTIVE THAT ATROPINE BLOCKADE OF ACTIONS OF NONCHOLINOMIMETIC DRUG... TAKEN AS EVIDENCE THAT DRUG ACTS INDIRECTLY THROUGH ACH RELEASE OR SOME OTHER CHOLINERGIC MECHANISM., ...The site of action of atropine, a non-selective muscarinic receptor antagonist, in reducing increased muscle rigidity ...induced by the selective dopamine D2 receptor antagonist, raclopride /was investigated/. Atropine significantly reduced raclopride-induced EMG increases in rat hindlimb muscles, when injected into the ventral striatum, but not the dorsal striatum or the substantia nigra. Atropine's site of action was localized to a small area of muscarinic receptors within the ventral part of the striatum... These findings provide new information about the regulation of motor control by muscarinic receptor antagonists & additional evidence about the functional heterogeneity of the striatum.
Record name Atropine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00572
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATROPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Atropine

Color/Form

Long, orthorhombic prisms from acetone, Rhombic needles (dilute ethyl alcohol), White crystals or powder

CAS RN

51-55-8, 16175-85-2, 101-31-5, 5908-99-6
Record name Atropine [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atropine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00572
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Atropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atropine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hyoscyamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzeneacetic acid, α-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester sulfate, hydrate (2:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATROPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C0697DR9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATROPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

118.5 °C, MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/
Record name Atropine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00572
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATROPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atropine
Reactant of Route 2
Reactant of Route 2
Atropine
Reactant of Route 3
Reactant of Route 3
Atropine
Reactant of Route 4
Reactant of Route 4
Atropine
Reactant of Route 5
Atropine
Reactant of Route 6
Atropine

Citations

For This Compound
511,000
Citations
LE Shutt, JB Bowes - Anaesthesia, 1979 - europepmc.org
… The drugs atropine and hyoscine are reviewed in the context of their use by anaesthetists. The results of recent studies are stressed and guidelines given for use of these drugs in …
Number of citations: 84 europepmc.org
Q Gong, M Janowski, M Luo, H Wei, B Chen… - JAMA …, 2017 - jamanetwork.com
… Findings This meta-analysis of 19 studies that included 3137 children found atropine to be … different doses of atropine within this range. Higher doses of atropine were associated with …
Number of citations: 219 jamanetwork.com
G Das - International journal of clinical pharmacology, therapy …, 1989 - europepmc.org
… Atropine increases the heart rate and improves the atrioventricular conduction by blocking the parasympathetic influences on the heart. Recent observations that atropine … the atropine, …
Number of citations: 61 europepmc.org
A Chia, WH Chua, L Wen, A Fong, YY Goon… - American journal of …, 2014 - Elsevier
… to test the mean difference among atropine groups. For the categorical variables… atropine group, and the Fisher exact test was used to test for the difference in proportion among atropine …
Number of citations: 383 www.sciencedirect.com
P Dauchot, JS Gravenstein - Clinical Pharmacology & …, 1971 - Wiley Online Library
… atropine routinely to young and old alike, before anesthesia we had an opportunity to compare cardiac responses of different age groups to atropine… injections of atropine. Arterial blood …
Number of citations: 266 ascpt.onlinelibrary.wiley.com
WH Chua, V Balakrishnan, YH Chan, L Tong, Y Ling… - Ophthalmology, 2006 - Elsevier
… no change in mean axial length in the atropine-treated eyes compared with a mean … eyes in both atropine and placebo groups. Our study also showed that atropine treatment was well …
Number of citations: 784 www.sciencedirect.com
RH Bedrossian - Ophthalmology, 1979 - Elsevier
Sixty-two children were treated with atropine in one eye for one year; the fellow eye was the control. The eyes were switched the second year. Twenty-eight patients were treated for four …
Number of citations: 217 www.sciencedirect.com
K McLendon, CV Preuss - StatPearls [Internet], 2022 - ncbi.nlm.nih.gov
… Atropine or atropine sulfate carries FDA indications for anti-… doses of atropine, additional treatments with atropine are … indication to continue treatment with atropine (which may exceed …
Number of citations: 24 www.ncbi.nlm.nih.gov
L Tong, XL Huang, ALT Koh, X Zhang, DTH Tan… - Ophthalmology, 2009 - Elsevier
… of atropine drops, the mean progression in the atropine-treated … 2 years on atropine treatment), eyes randomized to atropine have … Spherical equivalent was −4.29±1.67 D in the atropine-…
Number of citations: 381 www.sciencedirect.com
WK Berry, DR Davies - Biochemical pharmacology, 1970 - Elsevier
… P2S, physostigmine and atropine was expected to be more effective than either P2S plus atropine or physostigmine plus atropine. It was found that P2S and atropine increased the LD~…
Number of citations: 251 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.